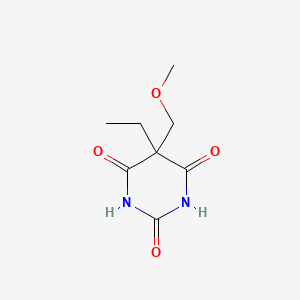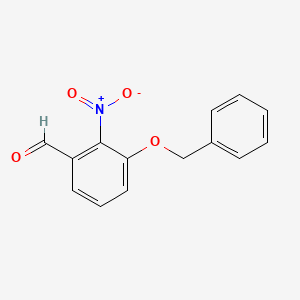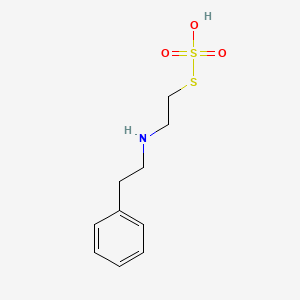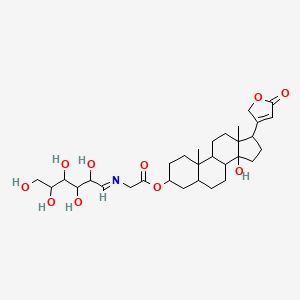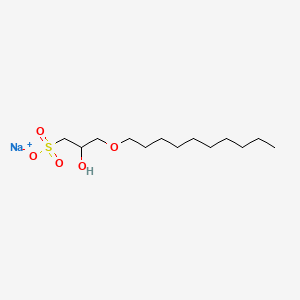
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is an organic compound with a sulfonic acid group attached to a propane chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with decanol and a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonate salts, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt involves its ability to interact with hydrophobic and hydrophilic molecules. The sulfonic acid group provides hydrophilicity, while the decyloxy group offers hydrophobic interactions. This dual nature allows the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-mercapto-1-propanesulfonate: Similar in structure but contains a thiol group instead of a hydroxyl group.
1-Propanesulfonic acid, 2,3-dihydroxy-, sodium salt: Contains two hydroxyl groups on the propane chain.
3-(Cyclohexylamino)propanesulfonic acid: Contains a cyclohexylamino group instead of a decyloxy group.
Uniqueness
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant in various applications. Its structure allows for versatile interactions with different molecules, enhancing its utility in research and industrial processes.
Propriétés
Numéro CAS |
51946-13-5 |
|---|---|
Formule moléculaire |
C13H27NaO5S |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
sodium;3-decoxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C13H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-18-11-13(14)12-19(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
AXDVKHJWFROUKL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


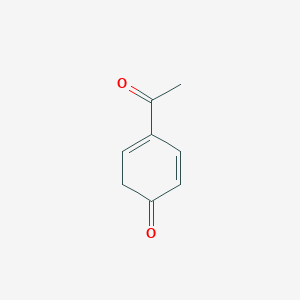
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
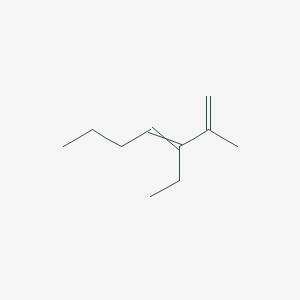
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)

![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
